molecular formula C20H17ClF2N8O2S B11066445 N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11066445
M. Wt: 506.9 g/mol
InChI Key: RXWMGFVLZOIXTL-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro(difluoro)methoxy group, a phenyl ring, a triazole ring, and a tetrazole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

  • Formation of the Chloro(difluoro)methoxyphenyl Intermediate

      Starting Materials: 4-chlorophenol, difluoromethyl ether.

      Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate to facilitate the substitution reaction.

  • Synthesis of the Triazole and Tetrazole Rings

      Starting Materials: Appropriate hydrazine derivatives and nitriles.

      Reaction Conditions: Cyclization reactions are typically performed under reflux conditions in the presence of catalysts like copper sulfate.

  • Coupling of Intermediates

      Starting Materials: The chloro(difluoro)methoxyphenyl intermediate and the triazole-tetrazole intermediate.

      Reaction Conditions: Coupling reactions are often facilitated by palladium-catalyzed cross-coupling reactions under inert atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to ensure precision and reproducibility.

    Purification Techniques: Such as crystallization and chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in acidic or basic media.

      Products: Oxidized derivatives of the phenyl or triazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced forms of the nitro or carbonyl groups present in the compound.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Often carried out in polar aprotic solvents.

      Products: Substituted derivatives at the phenyl or triazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and pathways.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

    Interactions: Formation of stable complexes with target molecules, leading to inhibition or activation of biological functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide shares similarities with other triazole and tetrazole derivatives, such as:

      Fluconazole: An antifungal agent with a triazole ring.

      Losartan: An antihypertensive drug containing a tetrazole ring.

Uniqueness

    Structural Complexity: The combination of chloro(difluoro)methoxy, phenyl, triazole, and tetrazole groups in a single molecule is unique.

Properties

Molecular Formula

C20H17ClF2N8O2S

Molecular Weight

506.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClF2N8O2S/c1-30-16(11-31-28-18(26-29-31)13-5-3-2-4-6-13)25-27-19(30)34-12-17(32)24-14-7-9-15(10-8-14)33-20(21,22)23/h2-10H,11-12H2,1H3,(H,24,32)

InChI Key

RXWMGFVLZOIXTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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